4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid
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Overview
Description
“4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid” is a chemical compound with the CAS Number: 881932-99-6 . It has a molecular weight of 312.35 . The compound is typically stored at room temperature and is available in powder form . It is used for proteomics research .
Molecular Structure Analysis
The IUPAC Name of the compound is “4-[(4-acetyl-1-piperazinyl)sulfonyl]benzoic acid” and its InChI Code is "1S/C13H16N2O5S/c1-10(16)14-6-8-15(9-7-14)21(19,20)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18)" .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Selective EP1 Receptor Antagonists
Research has demonstrated the potential of heteroaryl sulfonamides, including compounds structurally related to "4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid," as selective antagonists for the EP1 receptor. These compounds have been optimized for enhanced antagonist activity, with some showing promising in vivo efficacy. The structure-activity relationship (SAR) studies provide insights into the optimization process for better selectivity and efficacy (Naganawa et al., 2006).
Metabolic Pathways in Drug Development
The metabolic pathways of novel antidepressants, including derivatives of "this compound," have been extensively studied. These investigations aim to understand how such compounds are metabolized in the body, particularly their oxidative metabolism involving various cytochrome P450 enzymes. This research is crucial for drug development, offering insights into the metabolic stability and potential drug interactions of new therapeutic agents (Hvenegaard et al., 2012).
Toxicity Assessment
Studies have assessed the toxicity of benzoic acid derivatives, providing valuable data on their safety profiles. Although not directly mentioning "this compound," this research outlines the toxicological aspects of similar compounds, highlighting their effects on biochemical markers and organ systems upon subchronic administration. Such information is pivotal for evaluating the potential health risks associated with exposure to these chemicals (Gorokhova et al., 2020).
Chemical Synthesis and Modification
Innovative methods for the synthesis and functionalization of benzoic acid derivatives, including sulfonylation and C-H activation techniques, have been developed. These methodologies enhance the efficiency of synthesizing complex molecules, potentially applicable to "this compound" derivatives for various scientific and industrial purposes. The research covers eco-friendly synthesis approaches, highlighting advancements in green chemistry (Almarhoon et al., 2019).
Pharmacokinetics and Drug Design
Investigations into the pharmacokinetic properties and design of soluble epoxide hydrolase inhibitors have revealed the significance of incorporating piperazino functionality into the molecular structure. Compounds similar to "this compound" have shown improved pharmacokinetic parameters, including better water solubility and metabolic stability. This research is instrumental in designing new drugs with enhanced efficacy and reduced side effects (Huang et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-10(16)14-6-8-15(9-7-14)21(19,20)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLNAYZIFSGIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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